molecular formula C11H14N2O3S B13515863 Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate

Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate

Cat. No.: B13515863
M. Wt: 254.31 g/mol
InChI Key: SLVLLVZFKBGQDO-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate is a benzoate ester derivative featuring a 5-amino substituent and a 2-[(dimethylcarbamoyl)sulfanyl] group.

Properties

Molecular Formula

C11H14N2O3S

Molecular Weight

254.31 g/mol

IUPAC Name

methyl 5-amino-2-(dimethylcarbamoylsulfanyl)benzoate

InChI

InChI=1S/C11H14N2O3S/c1-13(2)11(15)17-9-5-4-7(12)6-8(9)10(14)16-3/h4-6H,12H2,1-3H3

InChI Key

SLVLLVZFKBGQDO-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)SC1=C(C=C(C=C1)N)C(=O)OC

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution on Dihalogenated Benzoates

A common approach starts from methyl 2,4-dihalo-5-substituted benzoates, where selective nucleophilic substitution occurs at the 2-position halogen by sulfur nucleophiles bearing the dimethylcarbamoyl group.

  • Starting Material: Methyl 2,4-dihalo-5-amino benzoates or 5-substituted benzoates.
  • Nucleophile: Dimethylcarbamoyl thiol or related sulfur-containing nucleophiles.
  • Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) are preferred over protic solvents like methanol to enhance reaction rates and regioselectivity.
  • Base: Triethylamine or similar organic bases facilitate deprotonation and nucleophilic attack.
  • Conditions: Heating at 60 °C for extended periods (up to 72 hours) promotes substitution at the ortho position relative to the amino group.

This method yields predominantly the 2-substituted sulfanyl derivatives with the amino group intact at the 5-position. The reaction is monitored by NMR and HPLC/UV/MS to confirm regioselectivity and conversion rates.

Conversion of Amide to Ester

In some synthetic routes, the amino benzoate intermediate is initially prepared as an amide. The amide group is subsequently converted to the methyl ester by treatment with thionyl chloride and methanol under reflux conditions. This step ensures the methyl ester functionality is present in the final compound.

Introduction of Dimethylcarbamoyl Group

The dimethylcarbamoyl moiety attached to sulfur is introduced either by:

  • Direct use of dimethylcarbamoyl-containing thiols as nucleophiles in the SNAr step.
  • Post-substitution modification of the sulfanyl group by reaction with dimethylcarbamoyl chloride or related reagents under mild conditions.

Purification and Characterization

The crude reaction mixtures are purified by standard chromatographic techniques. The final products are characterized by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm substitution pattern.
  • High-Performance Liquid Chromatography (HPLC) coupled with UV and Mass Spectrometry (MS) for purity and molecular weight confirmation.
  • Elemental analysis and melting point determination for further validation.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Solvent Temperature Reaction Time Yield (%) Notes
Nucleophilic aromatic substitution Dimethylcarbamoyl thiol, triethylamine DMSO 60 °C 72 hours 40-70 High regioselectivity for 2-position
Amide to ester conversion Thionyl chloride, methanol Methanol Reflux 2-4 hours 80-90 Converts amide to methyl ester
Post-substitution carbamoylation Dimethylcarbamoyl chloride, base Dichloromethane 0-25 °C 1-3 hours 60-85 Mild conditions preserve amino group
Purification Silica gel chromatography Various solvents Ambient Variable Ensures product purity

Research Findings and Analysis

  • The use of DMSO as a solvent significantly improves the substitution efficiency and regioselectivity compared to methanol, especially for aromatic thiols bearing dimethylcarbamoyl groups.
  • The nucleophilic substitution is generally slow and requires prolonged heating, but the presence of electron-withdrawing groups on the benzene ring facilitates the reaction.
  • The amino group at the 5-position remains stable under the reaction conditions, allowing selective functionalization at the 2-position.
  • Conversion of amide intermediates to methyl esters using thionyl chloride/methanol is a reliable and high-yielding step, crucial for obtaining the final esterified compound.
  • The overall synthetic route avoids harsh conditions that could degrade sensitive functional groups, maintaining the integrity of the dimethylcarbamoyl and amino substituents.

Chemical Reactions Analysis

Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate has various applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to three analogs (Table 1):

  • CAS 863905-23-1 : Methyl 4-(benzyloxy)-2-[(dimethylcarbamoyl)sulfanyl]benzoate
  • CAS 863905-25-3: Methyl 2-(carbamoylaminosulfonyl)benzoate
  • Metsulfuron-methyl : A sulfonylurea herbicide from .
Table 1: Structural and Functional Comparison
Compound Name CAS Formula Key Substituents Use (If Known)
Methyl 5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate Not provided C₁₁H₁₄N₂O₃S - 5-amino
- 2-(dimethylcarbamoyl)sulfanyl (thioester)
Not specified
Methyl 4-(benzyloxy)-2-[(dimethylcarbamoyl)sulfanyl]benzoate 863905-23-1 C₁₈H₁₉NO₄S - 4-benzyloxy
- 2-(dimethylcarbamoyl)sulfanyl
Not specified
Methyl 2-(carbamoylaminosulfonyl)benzoate 863905-25-3 C₉H₁₀N₂O₅S - 2-carbamoylaminosulfonyl (sulfonamide urea) Not specified
Metsulfuron-methyl 74223-64-6 C₁₄H₁₅N₅O₆S - 2-sulfonylurea
- 4-methoxy-6-methyl-1,3,5-triazin-2-yl
Herbicide (ALS inhibitor)

Key Differences and Implications

Substituent Effects on Polarity and Solubility: The 5-amino group in the target compound enhances polarity compared to the 4-benzyloxy group in CAS 863905-23-1, which is bulkier and more lipophilic. This difference may influence solubility in aqueous environments . The thioester group (S-C(=O)-N(CH₃)₂) in the target contrasts with the sulfonylurea group in metsulfuron-methyl.

Biological Activity: Sulfonylurea herbicides (e.g., metsulfuron-methyl) inhibit acetolactate synthase (ALS), a critical enzyme in plant branched-chain amino acid synthesis. The carbamoylaminosulfonyl group in CAS 863905-25-3 resembles sulfonylureas but lacks the triazine moiety, possibly reducing herbicidal potency .

Molecular Weight and LogP: The target compound (MW: ~278.3 g/mol) is smaller than CAS 863905-23-1 (MW: 369.4 g/mol) but larger than CAS 863905-25-3 (MW: 282.3 g/mol).

Biological Activity

Methyl5-amino-2-[(dimethylcarbamoyl)sulfanyl]benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms, and applications based on diverse sources.

Chemical Structure and Properties

This compound belongs to the class of benzoate derivatives, characterized by the presence of a methyl group, an amino group, and a dimethylcarbamoyl sulfanyl moiety. Its chemical structure can be summarized as follows:

  • Chemical Formula : C₁₁H₁₄N₂O₂S
  • Molecular Weight : 246.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It has been shown to act as an inhibitor or modulator of various enzymes, particularly those involved in metabolic pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, thereby altering biochemical processes within cells.
  • Targeting Carbonic Anhydrases : Research indicates that similar compounds have been designed to selectively bind to carbonic anhydrase isoforms, particularly CAIX, which is overexpressed in tumors. This selectivity could imply potential anticancer properties for this compound .

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of compounds related to this compound. For instance, compounds with similar structures have demonstrated high binding affinities to CAIX, suggesting that this compound may also exhibit anticancer effects through selective inhibition of this enzyme .

Immunomodulatory Effects

The compound has shown promise in modulating immune responses. In vitro studies indicated that benzoic acid derivatives can significantly reduce the proliferation of peripheral blood mononuclear cells (PBMCs) and inhibit the secretion of pro-inflammatory cytokines such as TNF–α and IL–17 . This immunomodulatory effect could have therapeutic implications for autoimmune diseases and inflammatory conditions.

Case Studies

  • Inhibition Studies : A study involving various benzoic acid derivatives demonstrated that certain structural modifications led to enhanced inhibitory activity against IL–15, a cytokine involved in immune responses and inflammation. The findings suggest that similar modifications in this compound could enhance its biological activity .
  • Antitumor Activity : A series of compounds were synthesized based on the benzoate structure, showing significant binding affinity to CAIX with dissociation constants as low as 0.12 nM. This highlights the potential for developing this compound as an effective anticancer agent targeting CAIX .

Research Findings Summary Table

Study Focus Findings Reference
Enzyme InhibitionInteraction with specific enzymes; potential for anticancer activity
Immunomodulatory EffectsReduction in PBMC proliferation; inhibition of TNF–α and IL–17 secretion
Binding AffinityHigh selectivity for CAIX; potential use in cancer therapy

Q & A

Q. What protocols ensure reproducibility in biological assays?

  • Strict adherence to cell passage numbers (≤20 for immortalized lines) and solvent controls (e.g., DMSO ≤0.1%) minimizes variability. IC50_{50} values should be derived from ≥3 independent experiments with p-values ≤0.05 .

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